3-Amino-2-(3-fluorobenzyl)propanoic acid 3-Amino-2-(3-fluorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 910443-82-2
VCID: VC3239438
InChI: InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)
SMILES: C1=CC(=CC(=C1)F)CC(CN)C(=O)O
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

3-Amino-2-(3-fluorobenzyl)propanoic acid

CAS No.: 910443-82-2

Cat. No.: VC3239438

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(3-fluorobenzyl)propanoic acid - 910443-82-2

Specification

CAS No. 910443-82-2
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name 2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)
Standard InChI Key USFZHZWKZDLANT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CC(CN)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)CC(CN)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-Amino-2-(3-fluorobenzyl)propanoic acid is a β-amino acid derivative with the molecular formula C₁₀H₁₂FNO₂. Its structure features a propanoic acid backbone with an amino group at the 3-position and a 3-fluorobenzyl substituent at the 2-position. The presence of the fluorine atom at the meta-position of the benzyl group distinguishes this compound from its ortho-fluorinated counterparts that have been more extensively studied.

The compound contains several key functional groups that define its chemical behavior:

  • A carboxylic acid group (-COOH) that contributes to its acidic properties

  • A primary amine group (-NH₂) that contributes to its basic properties

  • A benzyl group with a meta-fluorine substituent that modifies its electronic and steric properties

This combination of functional groups creates a molecule with amphoteric properties (able to act as both an acid and a base) and potential for multiple chemical interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be estimated for 3-Amino-2-(3-fluorobenzyl)propanoic acid:

PropertyValueNotes
Molecular Weight197.21 g/molCalculated from molecular formula C₁₀H₁₂FNO₂
Physical StateSolid at room temperatureTypical for amino acids and derivatives
SolubilityLikely soluble in polar solventsPotentially less soluble in non-polar solvents
Melting PointEstimated 200-250°CBased on similar β-amino acid derivatives
pKa (carboxylic acid)Estimated 3.5-4.5Affected by fluorine substituent
pKa (amine)Estimated 9.0-10.0Affected by fluorine substituent
Log P (octanol/water)Estimated 1.0-2.0Indicating moderate lipophilicity

The meta-fluorine substituent is expected to have distinct effects on the compound's properties compared to ortho-fluorinated analogs. While the ortho-fluorine can participate in intramolecular interactions with nearby functional groups, the meta-fluorine typically exerts its influence primarily through electronic effects on the aromatic ring system.

Synthesis Methods and Reaction Pathways

Several synthetic approaches could be employed to prepare 3-Amino-2-(3-fluorobenzyl)propanoic acid, based on established methods for similar compounds:

Alkylation of Glycine Derivatives

ApproachKey FeaturesPotential Advantages
Chiral Auxiliary MethodUses temporary chiral directing groupsHigh stereoselectivity possible
Asymmetric CatalysisEmploys chiral catalystsPotentially more atom-economical
Enzymatic MethodsUses biocatalystsOften highly stereoselective under mild conditions

Protection-Deprotection Strategies

The synthesis would likely require careful protection and deprotection steps to manage the reactivity of the amine and carboxylic acid groups during the synthetic sequence.

Comparison with Structural Analogs

To understand the unique properties of 3-Amino-2-(3-fluorobenzyl)propanoic acid, comparison with structural analogs is valuable:

CompoundPosition of SubstituentsExpected Differences from Target Compound
3-Amino-2-(2-fluorobenzyl)propanoic acidFluorine at ortho positionDifferent electronic effects, potential for intramolecular hydrogen bonding
3-Amino-2-(4-fluorobenzyl)propanoic acidFluorine at para positionDifferent electronic distribution, likely more symmetrical conformations
3-Amino-2-benzylpropanoic acidNo fluorine substituentHigher lipophilicity, different metabolic profile, altered H-bonding
3-Amino-2-(2-bromo-3-fluorophenyl)propanoic acidContains both bromine and fluorineSignificantly different electronic properties, higher molecular weight

The position of the fluorine atom significantly impacts various properties:

  • Electronic Effects: Meta-substitution generally has a moderate electron-withdrawing effect, weaker than para but different from ortho

  • Metabolic Stability: May show different metabolic profiles compared to ortho/para analogs due to accessibility to metabolizing enzymes

  • Conformational Preferences: Likely exhibits distinct conformational preferences compared to other isomers

  • Hydrogen Bonding: Less likely to participate in intramolecular hydrogen bonding compared to ortho-fluorinated analogs

Receptor TypePotential InteractionPossible Biological Significance
Glutamate ReceptorsPossible modulatory effectsNeurological implications
Peptide TransportersPotential substrate or inhibitorImplications for drug delivery
Amino Acid Sensing ReceptorsPossible binding affinityMetabolic regulation effects

Pharmacological Applications

The compound may have applications in:

  • Development of enzyme inhibitors

  • Creation of peptidomimetics with enhanced stability

  • Design of fluorinated drug candidates with improved pharmacokinetic properties

  • Probes for studying biological processes

Research Applications

3-Amino-2-(3-fluorobenzyl)propanoic acid has potential applications across multiple scientific disciplines:

Medicinal Chemistry

The compound could serve as a building block in drug discovery programs, particularly for:

  • Central nervous system (CNS) therapeutics, leveraging the fluorine's ability to enhance blood-brain barrier penetration

  • Metabolically stable peptide-based drugs

  • Structure-activity relationship studies investigating the impact of fluorine position

Peptide Science

The incorporation of this β-amino acid into peptides could:

  • Induce specific secondary structural elements

  • Enhance proteolytic stability

  • Modify the pharmacokinetic properties of peptide therapeutics

  • Create peptides with novel binding properties

Chemical Biology

Applications in chemical biology might include:

  • Fluorinated amino acid probes for protein structure studies

  • Building blocks for creating enzyme inhibitors

  • Components in the development of fluorinated biomaterials

Future Research Directions

Future research on 3-Amino-2-(3-fluorobenzyl)propanoic acid could focus on:

Synthesis and Characterization

  • Development of optimized synthetic routes

  • Complete spectroscopic characterization

  • Crystallographic studies to determine preferred conformations

  • Investigation of solubility and stability in various conditions

Biological Evaluation

  • Screening against various biological targets

  • Comparison with other fluorinated positional isomers

  • Evaluation as building blocks for peptide-based therapeutics

  • Assessment of metabolic fate and stability

Computational Studies

  • Molecular modeling to predict binding interactions

  • Quantum mechanical calculations to understand electronic properties

  • Molecular dynamics simulations to study conformational preferences

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